N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
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Description
The compound appears to contain several functional groups and rings, including a thiadiazole ring, an isoquinoline ring, and an amide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure likely involves strong π–π stacking interactions, given the presence of multiple aromatic rings .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might participate in condensation reactions, and the thiadiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an amide group could lead to hydrogen bonding, affecting its solubility and melting point .Future Directions
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-12-29-21-24-23-20(30-21)22-16(26)10-5-11-25-18(27)14-8-3-6-13-7-4-9-15(17(13)14)19(25)28/h2-4,6-9H,1,5,10-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFTYCLRTQRMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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